Cas no 2176338-44-4 (N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}furan-3-carboxamide)

N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}furan-3-carboxamide structure
2176338-44-4 structure
Product Name:N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}furan-3-carboxamide
CAS No:2176338-44-4
MF:C21H22N4O3
MW:378.424384593964
CID:5356460
Update Time:2025-10-28

N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}furan-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)furan-3-carboxamide
    • N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]furan-3-carboxamide
    • N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}furan-3-carboxamide
    • Inchi: 1S/C21H22N4O3/c1-27-19-5-3-2-4-17(19)18-6-7-20(24-23-18)25-11-8-16(9-12-25)22-21(26)15-10-13-28-14-15/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,22,26)
    • InChI Key: ADTIOCLKTNBTQY-UHFFFAOYSA-N
    • SMILES: O=C(C1=COC=C1)NC1CCN(C2=CC=C(C3C=CC=CC=3OC)N=N2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 512
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80.5

N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}furan-3-carboxamide Pricemore >>

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Additional information on N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}furan-3-carboxamide

N-{1-6-(2-Methoxyphenyl)Pyridazin-3-Ylpiperidin-4-Yl}Furan-3-Carboxamide: A Comprehensive Overview

The compound with CAS No. 2176338-44-4, commonly referred to as N-{1-6-(2-methoxyphenyl)pyridazin-3-y lpiperidin-4-yl}furan-3-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a complex structure that combines elements of pyridazine, piperidine, and furan functional groups, making it a subject of interest for researchers exploring novel chemical entities with potential bioactivity.

Recent studies have highlighted the potential of N-{1-6-(2-methoxyphenyl)pyridazin-3-y lpiperidin-4-yl}furan-3-carboxamide in various applications, particularly in the realm of drug discovery. The molecule's unique structure allows for interactions with specific biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), which are critical in disease pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits moderate inhibitory activity against certain kinase enzymes, suggesting its potential as a lead compound for anti-cancer therapies.

The synthesis of N-{1-6-(2-methoxyphenyl)pyridazin-3-y lpiperidin-4-yl}furan-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyridazine ring system, followed by the introduction of the piperidine moiety and the furan carboxamide group. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for biological testing.

In terms of pharmacokinetics, preliminary studies indicate that N-{1-6-(2-methoxyphenyl)pyridazin-3-y lpiperidin-4-y l}furan-3-carboxamide has favorable absorption properties, with moderate solubility in aqueous solutions. This characteristic is crucial for its potential use as an orally administered drug. However, further investigations are required to assess its bioavailability and metabolic stability in vivo.

The structural versatility of this compound also makes it a promising candidate for materials science applications. Its ability to form supramolecular assemblies through hydrogen bonding and π–π interactions has been explored in the context of self-assembled monolayers (SAMs). A study published in *Chemical Communications* demonstrated that this compound can form stable SAMs on gold surfaces, exhibiting potential applications in sensors and electronic devices.

Moreover, the incorporation of the 2-methoxyphenyl group introduces additional electronic and steric effects into the molecule, enhancing its reactivity and selectivity in various chemical reactions. This feature has been exploited in catalytic processes, where N-{1-6-(2-methoxyphenyl)pyridazin -3-y l}furan derivatives have shown improved catalytic activity compared to their unsubstituted counterparts.

Looking ahead, ongoing research is focused on further elucidating the biological mechanisms of action of N-{1 -6-(2-methoxyphenyl)pyridazin -3-y l}furan derivatives. Collaborative efforts between chemists and biologists aim to identify novel therapeutic targets and optimize the compound's pharmacokinetic profile for clinical applications. Additionally, advancements in computational chemistry are being leveraged to predict and design analogs with enhanced bioactivity and reduced toxicity.

In conclusion, N-{1 -6-(2-methoxyphenyl)pyridazin -3-y l}furan -3-carboxamide represents a fascinating example of how complex molecular architectures can be harnessed for diverse scientific applications. Its unique combination of structural features and promising biological activity positions it as a valuable tool for advancing both medicinal chemistry and materials science research.

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